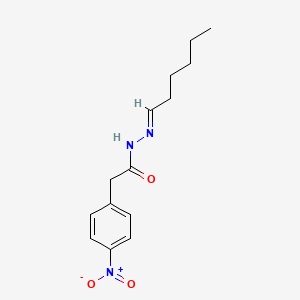

(E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(E)-hexylideneamino]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-2-3-4-5-10-15-16-14(18)11-12-6-8-13(9-7-12)17(19)20/h6-10H,2-5,11H2,1H3,(H,16,18)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZDXRLZLLZKOB-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=N/NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between hexanal and 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Oxidation: The hydrazone linkage can be oxidized to form the corresponding azine or other oxidation products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the hydrazone nitrogen.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Reduction: 2-(4-aminophenyl)acetohydrazide.

Oxidation: Corresponding azine or other oxidized derivatives.

Substitution: Various substituted hydrazones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its hydrazone functionality makes it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of (E)-N’-hexylidene-2-(4-nitrophenyl)acetohydrazide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The hydrazone linkage can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Acetohydrazide Derivatives

Anticholinesterase Activity

Key analogs :

- N'-(2,4-Disubstituted Benzylidene)-2-(4-Nitrophenyl-Piperazin-1-yl)Acetohydrazides (e.g., compound 3c in )

- Structure : Incorporates a piperazine ring and aromatic aldehyde substituents (e.g., hydroxyl, methoxy).

- Activity : Compound 3c (IC50 = 29.5 µM for AChE inhibition) showed moderate activity compared to galantamine (IC50 = 0.5 µM) .

- Mechanism : The hydroxyl group at the para position of the benzylidene moiety enhances hydrogen bonding with AChE’s catalytic site.

However, the lack of electron-donating groups (e.g., -OH, -OCH3) likely diminishes its anticholinesterase potency relative to compound 3c.

Anti-Inflammatory and Analgesic Activity

Key analogs :

- (E)-2-(3-tert-Butyl-1-Phenyl-1H-Pyrazol-5-ylamino)-N'-(4-Chlorobenzylidene)Acetohydrazide (4f) () Structure: Features a pyrazole ring and a 4-chlorobenzylidene group. Activity: Inhibited TNF-α production by 55.8% in vivo, comparable to SB-203580 (standard p38 MAPK inhibitor) .

- Sulindac Acetohydrazide Derivative (DMFM) () Structure: Combines a sulindac scaffold with a dimethylaminobenzylidene group. Activity: Exhibited potent anti-inflammatory and antioxidant effects via COX-2 inhibition.

However, the absence of a heterocyclic moiety (e.g., pyrazole) likely reduces its anti-inflammatory efficacy compared to 4f and DMFM.

α-Glucosidase Inhibition

Key analogs :

- (E)-N'-(2,4-Dihydroxybenzylidene)-2-(2-(Ethylthio)-1H-Benzo[d]Imidazol-1-yl)Acetohydrazide (228) ()

- Structure : Contains a benzimidazole-thioether and dihydroxybenzylidene group.

- Activity : IC50 = 6.10 ± 0.5 µM against α-glucosidase, outperforming acarbose (IC50 = 378.2 µM).

Comparison :

The hexylidene chain in the target compound may enhance lipophilicity, improving membrane permeability. However, the lack of a benzimidazole or thioether group likely limits its α-glucosidase inhibitory activity relative to 228 .

Cytotoxic and Antiproliferative Activity

Key analogs :

- Pyrazolo[3,4-d]Pyrimidinyl Acetohydrazides ()

- Structure : Fused pyrazolo-pyrimidine core with substituted benzylidene groups.

- Activity : Derivatives showed IC50 values <10 µM against AGS gastric cancer cells.

Comparison : The 4-nitrophenyl group in the target compound may interact with DNA via intercalation or topoisomerase inhibition. However, the absence of a planar heterocyclic system (e.g., pyrazolo-pyrimidine) likely reduces its antiproliferative potency.

Biologische Aktivität

(E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and specific case studies demonstrating its efficacy.

Structural Overview

The compound features a hydrazone structure characterized by a hexylidene group and a nitrophenyl moiety. The presence of the nitro group is significant as it can influence the compound's reactivity and interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Hexylidene Group | Aliphatic chain that may enhance lipophilicity |

| Nitrophenyl Moiety | Aromatic ring that may contribute to biological activity |

The biological activity of (E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, resulting in cytotoxic effects against cancer cells and pathogenic microorganisms .

Anticancer Activity

Recent studies have demonstrated that (E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide exhibits significant antiproliferative effects against several human cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various hydrazone derivatives, including (E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide, against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated an IC50 value of approximately 0.77 µM for LN-229 glioblastoma cells, suggesting high potency .

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death. This suggests that the compound not only inhibits proliferation but also triggers cellular mechanisms leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, (E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide has been investigated for its antimicrobial effects. Various studies have reported its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.91 µg/mL |

| Escherichia coli | 5.00 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of (E)-N'-hexylidene-2-(4-nitrophenyl)acetohydrazide can be influenced by modifications to its structure. Research indicates that variations in the substituents on the phenyl ring or alterations in the hydrazone linkage can significantly impact both anticancer and antimicrobial activities.

Notable SAR Findings

- Nitro Group Presence : Compounds lacking the nitro group exhibited markedly reduced biological activity, highlighting its importance for efficacy.

- Aliphatic Chain Length : The hexylidene group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.